N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea
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Overview
Description
N-(2-Chloroethyl)-N’-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a pyridine ring, and a chlorinated ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the thiazole intermediate.
Attachment of the Chlorinated Ethyl Group: The chlorinated ethyl group is attached through an alkylation reaction using 2-chloroethylamine.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated ethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups
Reduction: Reduced derivatives with amine or alkane groups
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N-(2-Chloroethyl)-N’-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets. The compound is known to:
Bind to DNA: The chlorinated ethyl group can form covalent bonds with DNA, leading to DNA damage and inhibition of replication.
Inhibit Enzymes: The thiazole and pyridine rings can interact with enzyme active sites, inhibiting their activity and affecting cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N’-[4-(3-methylphenyl)-1,3-thiazol-2-yl]urea: Lacks the pyridine ring, resulting in different chemical properties and biological activities.
N-(2-Chloroethyl)-N’-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]thiourea: Contains a thiourea group instead of a urea group, leading to variations in reactivity and applications.
Uniqueness
N-(2-Chloroethyl)-N’-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea is unique due to its combination of structural features, including the thiazole, pyridine, and chlorinated ethyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
365430-12-2 |
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Molecular Formula |
C19H19ClN4OS |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C19H19ClN4OS/c1-12-4-3-5-14(10-12)16-17(15-6-8-21-13(2)11-15)26-19(23-16)24-18(25)22-9-7-20/h3-6,8,10-11H,7,9H2,1-2H3,(H2,22,23,24,25) |
InChI Key |
PLFRORQWUDBROF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)NCCCl)C3=CC(=NC=C3)C |
Origin of Product |
United States |
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